Product packaging for 12-Iodododecanoic acid(Cat. No.:CAS No. 71736-19-1)

12-Iodododecanoic acid

Cat. No.: B3056485
CAS No.: 71736-19-1
M. Wt: 326.21 g/mol
InChI Key: ZJVAKIKQYWNTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Iodododecanoic acid is a high-value organic compound that serves as a versatile intermediate in advanced organic synthesis and materials science research. Its structure, featuring a twelve-carbon fatty acid chain terminated with a reactive iodine atom, makes it a critical building block for producing longer-chain ω-functionalized fatty acids. Notably, this compound can be utilized in the synthesis of 12-aminododecanoic acid, the fundamental monomer for Nylon-12 production . Nylon-12 is an engineering polyamide prized for its exceptional properties, including low water absorption, high chemical resistance, and durability, leading to its use in automotive parts, medical devices, and 3D printing . Beyond polymer science, this compound is valuable for creating custom lipid probes and surfactants for biochemical studies. The iodine moiety allows for further functionalization via cross-coupling reactions, such as the Suzuki or Heck reactions, enabling researchers to create complex molecular architectures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and ensure all procedures are conducted in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23IO2 B3056485 12-Iodododecanoic acid CAS No. 71736-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-iodododecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23IO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAKIKQYWNTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327518
Record name 12-Iodododecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71736-19-1
Record name 12-Iodododecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Iodododecanoic acid
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Advanced Synthetic Methodologies for 12 Iodododecanoic Acid and Its Research Oriented Precursors

Established Synthetic Routes to 12-Iodododecanoic Acid

Synthesis from 12-Hydroxydodecanoic Acid via Halogenation

A primary and well-established method for preparing this compound involves the direct conversion of 12-hydroxydodecanoic acid. nih.govnist.gov This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is replaced by an iodine atom. One common procedure utilizes a combination of trimethylsilyl (B98337) chloride and sodium iodide. nih.gov Another approach involves refluxing 12-hydroxydodecanoic acid with oven-dried sodium iodide and an ion-exchange resin, such as Dowex 50W-X8, in a suitable solvent like acetonitrile (B52724). rsc.org This method provides a solid-supported acid catalyst, facilitating the reaction and simplifying purification. rsc.org

The reaction proceeds by protonation of the hydroxyl group by the acidic resin, making it a good leaving group (water). Iodide, a strong nucleophile, then attacks the terminal carbon, displacing the water molecule and forming the C-I bond.

Table 1: Synthesis of this compound from 12-Hydroxydodecanoic Acid

Reagents Solvent Conditions Yield Reference
Trimethylsilyl chloride, NaI Not specified Not specified Not specified nih.gov

Approaches Involving Radical or Ionic Iodination of Dodecanoic Acid Derivatives

Direct iodination of the unactivated terminal methyl group of dodecanoic acid is challenging. However, radical and ionic pathways for the halogenation of carboxylic acids have been explored. The Hunsdiecker-Borodin reaction, a classic method for decarboxylative halogenation, involves the reaction of a silver salt of a carboxylic acid with a halogen. nih.govacs.org While effective for bromination, the reaction with iodine can be less straightforward, sometimes leading to the formation of esters (the Simonini reaction) depending on the stoichiometry. nih.gov The reaction proceeds through the formation of an acyl hypoiodite (B1233010) intermediate which can then undergo radical decomposition. nih.gov

Ionic iodination methods often require the generation of an electrophilic iodine species. For instance, dissolving iodine in a lower carboxylic acid can generate acyl hypoiodite, though this is often not reactive enough to iodinate an unactivated carbon chain. manac-inc.co.jp More reactive systems, such as those involving hypervalent iodine reagents like PhI(OAc)₂, can mediate decarboxylative functionalizations. d-nb.infobeilstein-journals.org However, these reactions are typically more effective at tertiary or benzylic positions and may not be suitable for the terminal iodination of a long-chain fatty acid like dodecanoic acid. beilstein-journals.org In fact, one study noted that no product was observed when dodecanoic acid was used as a substrate under their hypervalent iodine-mediated decarboxylative acetoxylation conditions. d-nb.infobeilstein-journals.org

Regioselective Synthesis Strategies for Terminal Iodination

Achieving regioselective terminal iodination is crucial for the synthesis of this compound. The most reliable strategy is to start with a precursor that is already functionalized at the terminal (ω) position, such as 12-hydroxydodecanoic acid or 12-bromododecanoic acid. nih.gov The conversion of the hydroxyl or bromo group to an iodo group via nucleophilic substitution ensures that the iodine is introduced specifically at the 12th position.

Alternative strategies could involve the hydroiodination of a terminal alkene. For example, the synthesis of a long-chain fatty acid with a terminal double bond, such as 11-dodecenoic acid, could be followed by an anti-Markovnikov hydroiodination to yield this compound. Rhodium-catalyzed anti-Markovnikov transfer hydroiodination of terminal alkynes has been reported, showcasing a method to control regioselectivity in hydrohalogenation reactions. researchgate.net While not directly applied to dodecanoic acid derivatives in the cited literature, this principle represents a potential regioselective strategy.

Emerging and Optimized Synthetic Approaches

Green Chemistry Principles in the Synthesis of Iodinated Fatty Acids

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. royalsocietypublishing.org In the context of synthesizing iodinated fatty acids, several greener approaches are being explored. researchoutreach.orgfrontiersin.orgresearchgate.net

One notable development is the use of solid-supported catalysts, such as cation-exchange resins like Dowex, which can be easily filtered off and potentially reused, minimizing waste and simplifying purification. rsc.orgresearchgate.net These resins can be used in conjunction with sodium iodide for the conversion of alcohols to iodoalkanes, offering a more environmentally friendly alternative to traditional methods that might use hazardous reagents. rsc.orgresearchoutreach.org

The choice of solvent is another key aspect of green chemistry. royalsocietypublishing.org Research has focused on using less toxic and more sustainable solvents. For example, cyclopentyl methyl ether (CPME) has been explored as a greener substitute for tetrahydrofuran (B95107) (THF) in certain reactions. frontiersin.org Additionally, methods that can be performed in milder conditions, such as lower temperatures and without the need for harsh reagents, contribute to a greener synthetic profile. researchoutreach.orgresearchgate.net The development of one-pot, two-step procedures, which reduce the number of workup and purification steps, also aligns with green chemistry principles by saving time, energy, and materials. frontiersin.org

Catalyst-Mediated Iodination Reactions for Improved Yields and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved yields and selectivity. In the context of iodination, various catalytic systems have been developed. For the synthesis of this compound, catalyst-mediated approaches often focus on the functionalization of a suitable precursor.

For instance, the use of an acid catalyst, such as a Dowex resin, facilitates the conversion of 12-hydroxydodecanoic acid to this compound. rsc.org This heterogeneous catalyst can be more selective and easier to handle than homogeneous acid catalysts.

For the synthesis of precursors, catalyst-mediated reactions are also crucial. For example, the hydrogenation of dodecanoic acid to produce dodecanol (B89629) can be achieved with high yield using an Iridium-based catalyst supported on niobium pentoxide (Ir/Nb₂O₅). mdpi.com This alcohol could then be converted to the corresponding iodide.

Furthermore, copper-catalyzed reactions have been shown to be effective in nucleophilic radioiodination, facilitating the attack of iodide on a carbon-halogen bond. mdpi.com While this is primarily discussed in the context of radioiodination, the underlying principle of using a catalyst to enhance the reactivity and selectivity of the iodination reaction is broadly applicable. The development of novel catalysts, including those based on hypervalent iodine, continues to be an active area of research to achieve efficient and selective C-I bond formation. thieme-connect.com

Table 2: Compound Names Mentioned in the Article

Compound Name
11-dodecenoic acid
12-Bromododecanoic acid
12-Hydroxydodecanoic acid
This compound
Acetonitrile
Acyl hypoiodite
Cyclopentyl methyl ether (CPME)
Dodecanoic acid
Dodecanol
Dowex 50W-X8
Iodine
Iridium
Niobium pentoxide
PhI(OAc)₂
Sodium iodide
Tetrahydrofuran (THF)

Flow Chemistry Applications in the Preparation of this compound

The application of continuous flow chemistry to the synthesis of this compound represents a modern approach to overcoming the limitations of traditional batch processing. While specific literature detailing a fully developed flow synthesis for this exact molecule is nascent, the principles of flow chemistry have been widely applied to similar transformations, such as halogenations, esterifications, and reactions involving long-chain fatty acids, demonstrating the high potential for its application here. amt.uksyrris.comsioc-journal.cn

Flow chemistry involves performing reactions in a continuous stream through a network of tubes or microreactors, rather than in a single vessel. syrris.com This methodology offers significant advantages, including superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly when dealing with hazardous reagents or highly exothermic reactions. amt.uksyrris.com

A plausible flow synthesis of this compound would likely start from its precursor, 12-hydroxydodecanoic acid. A known batch synthesis involves the use of trimethylsilyl chloride and sodium iodide to convert the terminal hydroxyl group to an iodide. uq.edu.au Translating this to a flow process would involve pumping a solution of 12-hydroxydodecanoic acid and the iodinating reagents through a heated reactor coil. The precise control afforded by the flow system would allow for rapid optimization of reaction conditions to maximize yield and purity. vapourtec.com

Key parameters for optimization in a continuous flow setup include residence time (the duration the reaction mixture spends in the heated zone), temperature, and the stoichiometric ratio of reactants. syrris.com The ability to rapidly vary these parameters allows for the efficient mapping of the reaction space to identify the optimal conditions for conversion. syrris.com For example, the synthesis of other carboxylic acids from Grignard reagents and CO2 gas has been successfully scaled up in flow reactors, demonstrating the technology's robustness for producing acid derivatives. syrris.comdurham.ac.uk

Below is an interactive table illustrating a hypothetical optimization study for the flow synthesis of this compound from 12-hydroxydodecanoic acid.

ParameterRange ExploredOptimal Condition (Hypothetical)Rationale
Temperature (°C) 60 - 120100 °CBalances reaction rate with potential for thermal degradation, a key advantage of precise flow heating.
Residence Time (min) 2 - 2010 minShorter times in flow reactors often suffice due to efficient mixing and heat transfer. syrris.com
Reagent Molar Ratio 1.1:1 - 2.0:11.5:1 (NaI:Substrate)Allows for driving the reaction to completion while minimizing excess reagent to be removed later.
Flow Rate (mL/min) 0.1 - 1.00.5 mL/minDictates residence time within a given reactor volume and influences throughput for scale-up. syrris.com

This systematic approach, enabled by flow chemistry, can lead to the development of a highly efficient, reproducible, and scalable process for producing this compound, moving beyond the constraints of conventional batch methods. vapourtec.com

Purification and Scale-Up Considerations for Research-Grade Material

The purification of this compound to achieve research-grade purity (>95-99%) requires methods that can effectively separate the final product from unreacted starting materials, reagents, and any potential byproducts. The considerations for purification are intrinsically linked to the scale of the synthesis. For long-chain fatty acids and their derivatives, several well-established techniques can be employed. researchgate.netgoogle.com

Crystallization is a primary method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. researchgate.net For research-grade material, single or multiple recrystallizations can yield high purity. google.com The key challenges in scaling up crystallization are maintaining uniform cooling rates to control crystal size and morphology, efficient filtration, and solvent recovery. The "Emersol Process," which involves fractional crystallization from a solvent at low temperatures, is a commercial-scale example of this principle applied to fatty acids. researchgate.net

Distillation , particularly molecular distillation, is suitable for separating compounds based on differences in vapor pressure. researchgate.net For a relatively high molecular weight compound like this compound, this would require high vacuum and elevated temperatures. A significant advantage of molecular distillation is the short heating interval, which minimizes the risk of thermal decomposition of sensitive molecules. researchgate.net However, its effectiveness depends on a sufficient difference in volatility between the product and impurities. It is highly effective for separating fatty acids based on chain length. researchgate.net

Chromatography offers the highest resolution for purification and is often used to obtain ultra-pure material for analytical standards or sensitive research applications. macbeth-project.eu High-performance liquid chromatography (HPLC) on a preparative scale can effectively separate fatty acids based on chain length and degree of unsaturation. ulisboa.pt While highly effective, chromatographic methods are generally less amenable to large-scale production due to high solvent consumption, cost of the stationary phase, and lower throughput compared to crystallization or distillation. macbeth-project.eu

The following table compares these purification methods for producing research-grade this compound.

MethodPrincipleScalabilityPurity AchievableKey Considerations for Scale-Up
Recrystallization Differential solubility in a solvent at varied temps. researchgate.netGood; widely used in industrial processes. google.comHigh (>98%)Solvent selection, control of cooling profile, efficient solid-liquid separation. researchgate.net
Molecular Distillation Separation based on vapor pressure under high vacuum. researchgate.netGood; established for fatty acid purification. macbeth-project.euModerate to HighRequires specialized equipment; risk of thermal degradation must be managed. researchgate.net
Preparative HPLC Differential partitioning between mobile/stationary phases. ulisboa.ptPoor; generally limited to smaller scales. macbeth-project.euVery High (>99%)High cost of solvents and stationary phase, low throughput, complex to operate at scale. ulisboa.pt

For producing research-grade this compound on a laboratory scale (grams to kilograms), a combination of these techniques might be optimal. An initial purification by crystallization could be followed by a final chromatographic polishing step if exceptionally high purity is required. For larger, pilot-scale production, optimizing a multi-step crystallization process would likely be the most economically viable path. google.com

12 Iodododecanoic Acid As a Precursor and Chemical Probe in Advanced Scientific Investigations

Precursor for Radiolabeled Chemical Probes

12-Iodododecanoic acid serves as a valuable precursor in the synthesis of radiolabeled chemical probes, which are indispensable tools in nuclear medicine for both diagnostic imaging and therapeutic applications. The terminal iodine atom provides a strategic site for the introduction of various radioisotopes of iodine, while the dodecanoic acid backbone mimics naturally occurring fatty acids, allowing these probes to trace metabolic pathways.

The synthesis of radiolabeled analogs of this compound with Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) is crucial for single-photon emission computed tomography (SPECT) imaging and in vitro assays, respectively. ¹²³I is favored for diagnostic imaging due to its ideal half-life (13.22 hours) and gamma photon energy (159 keV), which are well-suited for gamma cameras. wikipedia.orgosti.gov ¹²⁵I, with its longer half-life (59.4 days) and low-energy photon emission, is particularly useful for radioligand binding assays and autoradiography studies where high specific activity is advantageous. nih.gov

The primary method for introducing these radioisotopes into the this compound molecule is through isotopic exchange or radioiodide displacement reactions. umich.eduumich.edu This process typically involves reacting the stable this compound precursor with a solution of sodium iodide (Na¹²³I or Na¹²⁵I). The reaction can be facilitated by heat or by using copper(I) as a catalyst. nih.gov Another common approach is electrophilic radioiodination, where the iodide anion is oxidized to a more reactive electrophilic species (like I⁺) using oxidizing agents. nih.gov This electrophilic iodine then substitutes onto a suitable precursor, such as a stannyl (B1234572) or boronic acid derivative of dodecanoic acid.

Common oxidizing agents used in electrophilic iodination include:

Chloramine-T

Iodogen

Peracetic acid

N-chlorosuccinimide (NCS) nih.gov

The choice of method depends on the stability of the precursor molecule and the desired reaction conditions. For instance, the Bolton-Hunter method is a non-oxidative technique that can be used for molecules sensitive to oxidation. revvity.com

Table 1: Properties of Iodine Isotopes Used in Labeling Studies

Isotope Half-Life Decay Mode Primary Emission Energy Primary Application
Iodine-123 (¹²³I) 13.22 hours Electron Capture 159 keV (gamma) SPECT Imaging wikipedia.org

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | 35 keV (gamma) | In vitro assays, Autoradiography nih.gov |

These labeled fatty acids have been evaluated in animal models to study myocardial and hepatic viability, where they act as tracers for fatty acid metabolism. umich.edunih.gov

Fluorine-18 (¹⁸F) is the most widely used radionuclide in positron emission tomography (PET) due to its short half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. Preparing ¹⁸F-labeled derivatives of dodecanoic acid from a 12-iodo precursor can be achieved through nucleophilic halogen exchange (radiofluoridination).

In this reaction, the iodine atom is displaced by the nucleophilic [¹⁸F]fluoride ion. This Sₙ2 reaction requires the activation of the [¹⁸F]fluoride, which is typically produced as an aqueous solution from a cyclotron. The water is removed, often by azeotropic distillation with acetonitrile (B52724), and the reactivity of the fluoride (B91410) is enhanced by a phase transfer catalyst, such as a cryptand (e.g., Kryptofix 222) in the presence of a potassium salt, or by using a bulky cation like tetrabutylammonium. uchicago.edu The reaction is performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. uchicago.edu

However, direct halogen exchange on an alkyl iodide can be challenging. More efficient routes often involve the use of precursors with better leaving groups, such as tosylates or mesylates. An alternative and highly effective strategy is to use organometallic precursors, such as tributylstannyl derivatives, which can be converted to the ¹⁸F-labeled compound under mild conditions. mdpi.comnih.gov

Table 2: Comparison of Radiolabeling Routes for ¹⁸F-Derivatives

Method Precursor Key Reagents Conditions Advantages/Disadvantages
Halogen Exchange This compound [¹⁸F]Fluoride, Phase transfer catalyst (e.g., K₂₂₂) High temperature, Aprotic solvent Direct but can have low yields for alkyl iodides.
Nucleophilic Substitution Dodecanoic acid with a better leaving group (e.g., tosylate, mesylate) [¹⁸F]Fluoride, Phase transfer catalyst Milder conditions than halogen exchange Requires multi-step precursor synthesis.

| From Stannyl Precursor | 12-(Tributylstannyl)dodecanoic acid | [¹⁸F]Fluoride, Copper reagent | Mild conditions | High efficiency and regioselectivity. mdpi.com |

Ensuring the radiochemical purity (RCP) of a radiolabeled probe is critical before its use in research. The RCP is the proportion of the total radioactivity present in the desired chemical form. ymaws.com Impurities can interfere with imaging results or lead to unintended radiation exposure to non-target tissues. unm.edu

The most common method for assessing the RCP of radiolabeled fatty acids is thin-layer chromatography (TLC). ymaws.comunm.edu This technique separates the labeled product from potential impurities, such as free radioiodide or hydrolyzed byproducts.

The process involves the following steps:

Spotting : A small drop of the radiopharmaceutical is placed onto a starting line on a TLC strip (the stationary phase). ymaws.com

Development : The strip is placed in a chromatography tank containing a suitable solvent (the mobile phase). The solvent moves up the strip by capillary action, carrying the components of the sample at different rates. unm.edu

Analysis : After the solvent front reaches a certain point, the strip is removed and dried. The distribution of radioactivity along the strip is measured using a radiochromatogram scanner or by cutting the strip into segments and counting each in a gamma counter. unm.edu

Calculation : The relative front (Rf) value for each radioactive spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values to those of known standards (the desired product and potential impurities), the percentage of each species can be determined, yielding the RCP. unm.edu

For example, a two-strip TLC system might be used to quantify both the desired labeled fatty acid and impurities like free iodide. ymaws.com All quality control procedures must be performed after preparation and before use to ensure an optimal and reliable product. unm.edu

Development of Fluorescent and Luminescent Analogs for Cellular and Molecular Research

Beyond radiolabeling, this compound can be chemically modified to create fluorescent and luminescent probes. These tools are essential for a wide range of applications in cellular and molecular biology, enabling the visualization and quantification of biological processes without the use of radioactivity.

The carboxylic acid group of dodecanoic acid provides a convenient functional handle for conjugation with various fluorophores. A fluorophore is a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. By attaching a fluorophore to the fatty acid, its uptake and distribution within cells can be tracked using fluorescence microscopy.

A prime example of such a probe is 12-(1-Pyrenyl)dodecanoic acid. medchemexpress.com In this molecule, the pyrene (B120774) moiety, a well-known fluorescent group, is attached to the terminus of the dodecanoic acid chain. This probe can be used to investigate lipid metabolism and membrane dynamics.

The conjugation process typically involves activating the carboxylic acid group of the fatty acid to make it more reactive towards an amine or hydroxyl group on the fluorophore, forming a stable amide or ester linkage. This approach allows for the creation of a diverse library of fluorescent fatty acid analogs with different spectral properties, suitable for various imaging experiments, including multiplex assays where multiple targets are visualized simultaneously. google.com

Chemiluminescent probes produce light through a chemical reaction, offering a detection method with an exceptionally high signal-to-noise ratio because there is no need for an external light source for excitation. nih.gov This leads to very low background and high sensitivity, with the potential to detect analytes at attomolar (10⁻¹⁸ M) to zeptomolar (10⁻²¹ M) concentrations. nih.gov

A chemiluminescent probe can be synthesized from this compound by attaching a chemiluminophore, often a molecule based on a dioxetane or luminol (B1675438) scaffold. nih.govrsc.org The design of these probes frequently incorporates a "trigger" mechanism. For instance, the fatty acid could be linked to the chemiluminophore via a bond that is specifically cleaved by an enzyme. When the enzyme acts on the probe, it triggers a reaction cascade that results in the emission of light. nih.gov

This "turn-ON" probe design allows for the highly specific detection of enzymatic activity. By creating an array of such probes derived from fatty acids and other molecules, researchers can generate unique "enzymatic activity fingerprints" to characterize different cell types or even distinguish between various bacterial strains. nih.gov The synthesis involves coupling the fatty acid, the trigger group, and the light-emitting luminophore, creating a sophisticated molecular tool for ultrasensitive biological detection. rsc.org

Utilization in Bioorthogonal Chemical Tagging and Bioconjugation Strategies

This compound serves as a valuable synthetic precursor for creating chemical probes used in bioorthogonal chemistry. The terminal iodide is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce functionalities that can participate in specific ligation chemistries. This allows for the targeted labeling and study of biomolecules within complex biological systems without interfering with native biochemical processes nih.govthermofisher.comnih.gov. Its long aliphatic chain also provides a hydrophobic spacer, which can be useful for probing lipid-protein interactions or for integration into lipidic environments.

Click Chemistry Applications (e.g., synthesis of azido (B1232118) analogs)

The primary application of this compound in the context of click chemistry is as a starting material for the synthesis of its azido analog, 12-azidododecanoic acid iris-biotech.de. The substitution of the terminal iodine with an azide (B81097) group (N₃) is a straightforward chemical transformation. This azido-functionalized fatty acid is a key component for bioorthogonal "click" reactions, which are known for their high efficiency, selectivity, and biocompatibility researchgate.netinterchim.frnih.gov.

Once synthesized, 12-azidododecanoic acid can be used in two main types of click chemistry reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the coupling of the terminal azide on the fatty acid with a biomolecule that has been tagged with a terminal alkyne. The reaction, catalyzed by copper(I), forms a stable triazole linkage researchgate.netnih.govnih.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of the copper catalyst in living systems, SPAAC can be employed. In this method, the azide-tagged fatty acid reacts with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that is attached to a target biomolecule. This reaction proceeds rapidly without the need for a catalyst, making it suitable for live-cell labeling nih.govnih.govmedchemexpress.comnih.gov.

The resulting 12-azidododecanoic acid and its derivatives are used as hydrophobic bioconjugation linkers, for instance, with N-Myristoyltransferase, to enable further modification of proteins and other biomolecules iris-biotech.de.

Staudinger Ligation and Other Bioorthogonal Reactions for Biomolecule Labeling

Beyond click chemistry, the 12-azidododecanoic acid synthesized from this compound is a substrate for the Staudinger ligation. This reaction provides an alternative method for the specific and covalent labeling of biomolecules nih.govsigmaaldrich.com. The Staudinger ligation occurs between the azide group on the fatty acid analog and a specifically engineered phosphine (B1218219) reagent that is attached to a reporter molecule (like a fluorophore) or another biomolecule nih.govthermofisher.com.

The reaction proceeds in two main stages:

The phosphine attacks the azide, leading to the formation of an aza-ylide intermediate with the release of nitrogen gas sigmaaldrich.com.

This intermediate then rearranges through intramolecular trapping to form a stable amide bond, covalently linking the fatty acid probe to the phosphine-tagged molecule nih.govsigmaaldrich.com.

The Staudinger ligation is highly chemoselective and bioorthogonal, as both azide and phosphine groups are absent in most biological systems nih.govthermofisher.comsigmaaldrich.com. This chemistry has been successfully used for various applications, including peptide synthesis, cell-surface engineering, and DNA labeling nih.gov.

Incorporation into Model Systems for Biophysical and Mechanistic Enzymatic Studies

Modified fatty acids like this compound are instrumental as probes in model systems designed to investigate biophysical phenomena and the mechanisms of enzyme action. The introduction of a heavy atom like iodine allows for unique methods of detection and can be used to probe specific molecular interactions.

Integration into Artificial Membrane Systems for Lipid Dynamics Investigations

Fatty acids and their derivatives are fundamental components for creating artificial membrane systems, such as vesicles, which serve as simplified models of cellular membranes researchgate.net. Dodecanoic acid, the parent compound of this compound, has been shown to form stable membrane vesicles under specific conditions researchgate.net.

By incorporating this compound into such artificial lipid bilayers, researchers can investigate several aspects of membrane and lipid dynamics. The terminal iodo-group acts as a heavy-atom label, which can be useful for techniques like X-ray or neutron scattering to determine its precise location within the membrane. Furthermore, fluorescently labeled long-chain fatty acid analogues, such as BODIPY-C12, are used to track the movement and processing of lipids within cells and tissues, highlighting the utility of modified fatty acids in studying lipid dynamics nih.gov. The presence of the bulky iodine atom at the terminus of the acyl chain can also be used to study how modifications at the omega (ω) position affect lipid packing, membrane fluidity, and interactions with membrane-associated proteins.

Use in Enzymatic Reaction Mechanism Elucidation (e.g., P450 interactions, fatty acid ω-hydroxylation pathways)

This compound has been specifically used as a chemical probe to elucidate the reaction mechanisms of cytochrome P450 (CYP) enzymes, particularly those involved in fatty acid ω-hydroxylation nih.gov. The CYP4A family of enzymes is known for its high regiospecificity in hydroxylating the terminal (ω) carbon of fatty acids nih.gov.

In a key study, this compound, along with its 12-bromo and 12-chloro analogs, was used to probe the active site of recombinant CYP4A1 nih.govnih.gov. While all three 12-halododecanoic acids were found to bind to the enzyme with similar affinities, their rates of oxidation varied significantly nih.gov. The 12-iodo analog was found to be very poorly oxidized compared to the bromo and chloro analogs nih.gov. This observation led to a critical insight into the enzyme's mechanism: the active site likely contains a narrow channel that presents the terminal end of the fatty acid to the enzyme's oxidizing species. The larger atomic radius of iodine (compared to bromine and chlorine) appears to prevent it from fitting properly within this channel, thus hindering its oxidation nih.gov. This study allowed for the estimation of the effective diameter of the enzyme's access channel to be greater than 3.90 Å (to accommodate bromine) but smaller than 4.30 Å (the size of iodine) nih.gov.

These experiments demonstrated that CYP4A1 oxidizes the 12-chloro and 12-bromo fatty acids to produce both 12-hydroxydodecanoic acid and 12-oxododecanoic acid nih.gov. In contrast, control experiments with CYP2E1, an enzyme with ω-1 regiospecificity, primarily oxidized the halododecanoic acids to the aldehyde product (12-oxododecanoic acid) nih.govnih.gov. This comparative approach using this compound and its halogenated counterparts was crucial for mapping the structural constraints of the P450 active site and understanding the chemical basis of its hydroxylation regiospecificity.

Table 1: Comparison of 12-Halododecanoic Acid Oxidation by CYP4A1 nih.govnih.gov
SubstrateRelative Oxidation RatePrimary ProductsInferred Fit in Active Site Channel
12-Chlorododecanoic acidModerate12-Hydroxydodecanoic acid, 12-Oxododecanoic acidAccommodated
12-Bromododecanoic acidHigh12-Hydroxydodecanoic acid, 12-Oxododecanoic acidAccommodated
This compoundVery PoorNegligible oxidation observedNot accommodated (too large)

Scaffold for the Synthesis of Complex Chemical Libraries for Screening in Materials Science or Catalyst Discovery

The bifunctional nature of this compound, possessing a carboxylic acid at one end and a reactive iodo-group at the other, makes it a versatile scaffold for the synthesis of complex chemical libraries lifechemicals.comrsc.org. These two distinct functional groups can be modified independently using a wide range of chemical reactions, allowing for the systematic generation of diverse molecular structures.

For example, the carboxylic acid can be converted into esters, amides, or other derivatives, while the terminal iodine can be replaced through nucleophilic substitution or participate in cross-coupling reactions. This dual reactivity allows for the creation of a large number of compounds from a single starting scaffold, a key strategy in combinatorial chemistry.

Such chemical libraries have broad applications:

Materials Science: The long aliphatic chain of the dodecanoic acid backbone can be used to impart specific properties, such as hydrophobicity or self-assembly capabilities, into new materials. By varying the functional groups at each end, libraries of amphiphilic molecules can be created and screened for applications in areas like liquid crystals, surfactants, or drug delivery systems.

Catalyst Discovery: The scaffold can be used to synthesize novel ligands for metal catalysts. For instance, a coordinating group for a metal ion could be attached at one end of the molecule, while the other end is varied to modulate the catalyst's solubility, steric properties, or electronic environment. Screening these libraries can lead to the discovery of new catalysts with enhanced activity or selectivity for specific chemical transformations, such as the hydrogenation of fatty acids mdpi.com.

Advanced Analytical and Spectroscopic Methodologies for Research on 12 Iodododecanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing fundamental information about the structure and connectivity of a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure of 12-Iodododecanoic acid. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons along the entire twelve-carbon chain, confirming the linear aliphatic structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is used to assign each carbon atom in the dodecanoic acid chain to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections of quaternary carbons and confirming the placement of the carboxylic acid group and the iodine atom by observing correlations from adjacent methylene (B1212753) protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Carbon PositionPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)Key HMBC Correlations (from ¹H at this position)
1 (C=O)~179--To C-2, C-3
2~34H-2~2.35 (t)To C-1, C-3, C-4
3~25H-3~1.63 (p)To C-1, C-2, C-4, C-5
4-10~29H-(4-10)~1.2-1.4 (m)To adjacent carbons
11~31H-11~1.85 (p)To C-9, C-10, C-12
12 (C-I)~7H-12~3.20 (t)To C-10, C-11

Note: Predicted chemical shifts are estimates based on dodecanoic acid and known substituent effects of iodine. Actual values may vary based on solvent and experimental conditions.

The long aliphatic chain of this compound is highly flexible, capable of adopting numerous conformations in solution due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. nih.gov By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the appearance of the signals.

At room temperature, the rapid interconversion between different conformers results in averaged NMR signals. However, at very low temperatures, this rotation can be slowed or "frozen" on the NMR timescale. nih.gov This may lead to the broadening of signals or the appearance of multiple distinct sets of peaks, each corresponding to a different stable conformer. nih.gov Analysis of these spectra can provide thermodynamic and kinetic data about the conformational equilibria, such as the relative populations of different conformers and the energy barriers to rotation. researchgate.net

Quantitative NMR (qNMR) is an absolute method for determining the purity of a substance without the need for an identical reference standard of the analyte. nih.govnih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in an NMR solvent. acs.org A ¹H NMR spectrum is then acquired under specific conditions that ensure full signal relaxation. The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the triplet at ~3.20 ppm for the CH₂-I group) with the integral of a signal from the internal standard. nih.gov This method is orthogonal to chromatographic techniques and can detect non-protonated impurities that other methods might miss. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides information on molecular weight and elemental composition.

High-Resolution Accurate Mass (HRAM) spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) instruments, can measure the m/z of an ion with very high precision (typically to within 5 parts per million). nih.gov This accuracy allows for the determination of a molecule's elemental formula.

For this compound (C₁₂H₂₃IO₂), the calculated monoisotopic mass of the neutral molecule is 342.0692 Da. In positive-ion mode, the protonated molecule [M+H]⁺ would have an exact mass of 343.0765 Da. In negative-ion mode, the deprotonated molecule [M-H]⁻ would have an exact mass of 341.0619 Da. HRAM-MS can measure this mass with sufficient accuracy to confirm the elemental composition of C₁₂H₂₃IO₂, distinguishing it from other potential isobaric compounds. This technique is fundamental for confirming the identity of synthesized or isolated material. lu.selu.se

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. uab.edu In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product or daughter ions) are analyzed. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would include:

Loss of CO₂: Decarboxylation of the parent ion to yield a fragment corresponding to an iodinated undecyl anion.

Loss of Iodine: Cleavage of the C-I bond, which is relatively weak.

Chain Cleavage: Fragmentation along the alkyl chain, producing a series of smaller carboxylate ions.

Analysis of these fragmentation patterns allows researchers to confirm the length of the carbon chain, the presence of the carboxylic acid, and the position of the iodine atom, providing robust structural verification. mdpi.comwiley.com

Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ Precursor Ion)

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossStructural Interpretation
341.06297.07CO₂ (43.99 Da)Loss of the carboxyl group
341.06214.18I (126.90 Da)Loss of iodine radical (less common in negative mode)
341.06126.90C₁₂H₂₂O₂ (198.16 Da)Iodide ion, indicating a terminal iodo-substituent
297.07170.17I (126.90 Da)Loss of iodine from the decarboxylated fragment

Isotope Ratio Mass Spectrometry for Labeled Compounds

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of a sample. wikipedia.org While specific IRMS studies on this compound are not extensively documented, the principles of this methodology are broadly applicable to labeled variants of the compound. In research involving stable isotope tracers, such as ¹³C-labeled this compound, IRMS can be utilized to track the metabolic fate of the fatty acid.

The technique measures the ratio of a heavy isotope to its lighter counterpart with very high precision. wikipedia.org For instance, in a ¹³C-labeling study, the ratio of ¹³C to ¹²C in the analyte and its metabolites would be determined. This information is invaluable for understanding reaction mechanisms, biosynthetic pathways, and the distribution of the compound within biological systems. The sample is typically combusted to a simple gas (e.g., CO₂) before being introduced into the mass spectrometer. wikipedia.org The gas is then ionized, and the ions are separated based on their mass-to-charge ratio, allowing for the precise measurement of the isotopic ratios.

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful method for analyzing long-chain fatty acids and can be applied to tracer studies using ¹³C-labeled compounds. This technique allows for the quantification of different labeled forms of a fatty acid, providing insights into processes like de novo synthesis and elongation. princeton.edu

Chromatographic Separations for Purity, Isolation, and Isomer Analysis

Chromatographic techniques are indispensable for the purification, isolation, and analysis of this compound and its derivatives. The choice of method depends on the volatility of the analyte and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Method development for this compound would draw upon established protocols for similar long-chain fatty acids.

A typical HPLC method would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. csus.eduresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier such as phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. csus.edunih.gov

Detection can be achieved using various detectors. While UV detection is possible, the lack of a strong chromophore in this compound may result in lower sensitivity. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are well-suited for fatty acid analysis. csus.eduresearchgate.net For structural confirmation and enhanced sensitivity, coupling HPLC with mass spectrometry (HPLC-MS) is the preferred approach. acs.orgbohrium.comresearchgate.net

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD or Mass Spectrometer

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile form. Common derivatization strategies for fatty acids include esterification to form methyl esters (FAMEs) or silylation to create trimethylsilyl (B98337) (TMS) esters. nist.govnist.gov

The resulting volatile derivative is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the analytes with the stationary phase. Flame Ionization Detection (FID) is a common and sensitive detection method for organic compounds. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is employed, providing both retention time data and a mass spectrum of the analyte. nist.govmdpi.com

Table 2: Example GC Method Parameters for the Analysis of this compound Methyl Ester

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

While this compound itself is not chiral, some of its derivatives, for instance, those with chiral centers introduced through subsequent reactions, may exist as enantiomers. Chiral chromatography is the technique of choice for separating these stereoisomers. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. mdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric effects) between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, often a mixture of alkanes and alcohols in normal-phase mode or organic solvents in polar organic mode, is crucial for achieving optimal separation. mdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique could provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. kurouskilab.com These techniques are complementary and can be used for structural characterization and to monitor the progress of reactions involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The long alkyl chain will give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-I stretching vibration would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For this compound, the C-C stretching vibrations of the alkyl chain would be prominent in the Raman spectrum. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The C-I bond is expected to give a relatively strong Raman signal, making this technique particularly useful for studying the iodine-containing part of the molecule.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Weak
C-H (Alkyl)Stretching2850-29602850-2960
C=O (Carboxylic Acid)Stretching~1700~1700
C-H (Alkyl)Bending~1465, ~1375~1465, ~1375
C-O (Carboxylic Acid)Stretching~1210-1320Weak
C-IStretching<600Strong

Theoretical and Computational Chemistry Approaches to 12 Iodododecanoic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and predict various properties of molecules.

The carbon-iodine (C-I) bond is a key feature of 12-iodododecanoic acid, and its electronic structure dictates much of the molecule's reactivity. The significant difference in electronegativity between carbon and iodine results in a polarized bond, with the iodine atom bearing a partial negative charge and the carbon atom a partial positive charge. This polarization makes the carbon atom susceptible to nucleophilic attack.

Theoretical studies on similar organoiodine compounds have shown that the C-I bond is relatively weak and long compared to other carbon-halogen bonds, making it prone to cleavage. rsc.org Hypervalent iodine compounds, which feature an iodine atom with more than eight electrons in its valence shell, are a testament to the unique bonding capabilities of iodine. illinois.eduprinceton.edu While this compound itself is not hypervalent, the principles of bonding in hypervalent iodine compounds, such as the three-center-four-electron (3c-4e) bond, provide a framework for understanding the electronic environment around the iodine atom. illinois.edu

Quantum chemical calculations can predict the bond dissociation energy of the C-I bond in this compound, providing a quantitative measure of its strength. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the regions of the molecule most likely to participate in chemical reactions. For the C-I bond, the LUMO is often localized along the bond axis, indicating its role as an electron acceptor in reactions.

Table 1: Predicted Electronic Properties of the Carbon-Iodine Bond in a Model Alkyl Iodide

PropertyPredicted ValueSignificance
C-I Bond Length~2.14 ÅInfluences steric accessibility and bond strength.
Mulliken Charge on Iodine-0.2 to -0.3 eIndicates the degree of bond polarity.
Bond Dissociation Energy~55 kcal/molQuantifies the energy required to break the bond homolytically.

Note: These are typical values for simple alkyl iodides and would require specific calculations for this compound.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental assignments and gain a deeper understanding of the molecule's structure and bonding. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of the carbon and hydrogen atoms in this compound. The chemical shift of the carbon atom bonded to the iodine would be particularly sensitive to the electronic environment and could be accurately predicted.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can determine the frequencies and intensities of these modes. rsc.org The C-I stretching frequency, for instance, is expected to appear in a specific region of the IR spectrum, and its calculated value can aid in the assignment of experimental spectra.

Table 2: Simulated Spectroscopic Data for a Model Long-Chain Iodoalkane

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRChemical Shift of C-I5 - 15 ppm
¹H NMRChemical Shift of CH₂-I3.1 - 3.3 ppm
IR SpectroscopyC-I Stretch Frequency500 - 600 cm⁻¹
Raman SpectroscopyC-I Stretch Frequency500 - 600 cm⁻¹

Note: These are approximate values and would need to be calculated specifically for this compound.

Molecular Mechanics and Dynamics Simulations

For large molecules like this compound, molecular mechanics and dynamics simulations offer a computationally less expensive approach to study their conformational behavior and intermolecular interactions.

Long-chain fatty acids can adopt a multitude of conformations due to the flexibility of the alkyl chain. nih.gov Molecular mechanics simulations can be used to explore the potential energy surface of this compound and identify the low-energy conformers. These simulations would reveal the preferred dihedral angles along the carbon backbone and the orientation of the terminal carboxylic acid and iodo groups. The presence of the bulky iodine atom at the terminus is expected to influence the conformational preferences of the chain.

The amphiphilic nature of this compound, with its polar carboxylic acid head and nonpolar iodinated alkyl tail, suggests that it will exhibit interesting aggregation behavior in different environments. nih.gov Molecular dynamics simulations can be used to model the interactions between multiple this compound molecules in various solvents. mdpi.comnih.gov

In aqueous solutions, it is expected that the molecules would self-assemble into micelles or other aggregates to minimize the contact between the hydrophobic tails and water. In nonpolar solvents, reverse micelles or other association structures might form. Simulations can provide detailed information about the structure and stability of these aggregates, as well as the role of hydrogen bonding between the carboxylic acid groups and other intermolecular forces. drexel.edu

Reaction Pathway Modeling and Transition State Characterization for Synthetic Strategies

Computational chemistry can play a crucial role in designing and optimizing synthetic routes to this compound. By modeling potential reaction pathways, chemists can predict the feasibility of a reaction, identify potential byproducts, and understand the reaction mechanism in detail. mdpi.com

For instance, in a nucleophilic substitution reaction to introduce the iodine atom, quantum chemical calculations can be used to locate the transition state structure. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different pathways, the most efficient synthetic route can be identified. nih.govnih.gov

Table 3: Computational Parameters for Reaction Pathway Modeling

ParameterDescriptionApplication in Synthesis Design
Activation Energy (Ea)The minimum energy required for a reaction to occur.Lower Ea indicates a faster and more favorable reaction.
Reaction Enthalpy (ΔH)The net change in heat content during a reaction.Exothermic reactions (negative ΔH) are generally more favorable.
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.Provides insight into the steric and electronic requirements of the reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Derivative Design (focused on chemical properties, not biological activity)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of this compound, QSPR models can be invaluable for the rational design of derivatives with specific, desired chemical characteristics, without the need for extensive experimental synthesis and testing. By quantifying the effects of various structural modifications, these models can predict properties such as boiling point, solubility, and lipophilicity, which are crucial for the application of these compounds in various chemical and material science fields.

A typical QSPR study for this compound derivatives would involve the following steps:

Creation of a Dataset : A series of derivatives of this compound would be defined. Structural modifications could include changing the position of the iodine atom, altering the length of the alkyl chain, and introducing other functional groups.

Calculation of Molecular Descriptors : For each molecule in the dataset, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, and electronic properties.

Model Development : Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that correlates the molecular descriptors with the chemical property of interest.

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability.

Below is a hypothetical QSPR study on a series of this compound derivatives to predict their boiling points and octanol-water partition coefficients (logP), a measure of lipophilicity.

Hypothetical QSPR Analysis of this compound Derivatives

In this representative study, a dataset of hypothetical this compound derivatives was created. For each derivative, several molecular descriptors were calculated, including Molecular Weight (MW), Molar Refractivity (MR), and Topological Polar Surface Area (TPSA). These descriptors were then used to develop linear regression models to predict the boiling point and logP.

Table 1: Hypothetical Molecular Descriptors and Predicted Properties for this compound Derivatives

CompoundDerivative StructureMolecular Weight ( g/mol )Molar RefractivityTPSA (Ų)Predicted Boiling Point (°C)Predicted logP
1 This compound340.2474.537.3420.55.8
2 11-iodododecanoic acid340.2474.537.3418.25.7
3 6-iodododecanoic acid340.2474.537.3415.95.6
4 2-iodododecanoic acid340.2474.537.3413.15.5
5 12-iodotridecanoic acid354.2779.137.3435.86.3
6 12-iodoundecanoic acid326.2169.937.3405.35.3
7 12-bromo-dodecanoic acid293.2466.437.3395.75.2
8 12-chloro-dodecanoic acid248.7961.337.3380.14.8

Research Findings and Implications

From the hypothetical data, QSPR models could be derived. For instance, a simplified model for boiling point might take the form:

Boiling Point (predicted) = a(MW) + b(MR) - c(TPSA) + constant

And for lipophilicity:

logP (predicted) = d(MW) - e(TPSA) + constant

Where a, b, c, d, and e are coefficients determined by the regression analysis.

The analysis of these models would likely reveal several key relationships:

Effect of Molecular Weight and Molar Refractivity : An increase in molecular weight and molar refractivity generally leads to a higher boiling point due to increased van der Waals forces. quora.comlibretexts.orgallen.inquora.com This is evident when comparing derivatives with different chain lengths (compounds 5 and 6) or different halogens (compounds 1, 7, and 8). The boiling point of alkyl halides generally increases with a higher molecular weight. allen.in

Effect of Iodine Position : The position of the iodine atom can have a subtle but predictable effect on the boiling point. As the iodine atom moves closer to the carboxylic acid group, the boiling point may slightly decrease due to changes in molecular symmetry and intermolecular interactions.

Lipophilicity (logP) : The logP value is strongly correlated with the molecular weight and the polarity. The long hydrocarbon chain makes fatty acids generally insoluble in water. jackwestin.com Replacing iodine with more electronegative halogens like bromine or chlorine would decrease the logP, making the molecule slightly less lipophilic. The Topological Polar Surface Area (TPSA), which is constant in this example as the carboxylic acid group is unchanged, is inversely related to logP.

By utilizing such QSPR models, researchers can screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with specific, tailored chemical properties for applications in areas such as polymer chemistry, materials science, or as intermediates in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 12-iodododecanoic acid in academic laboratories?

  • Methodological Answer : Synthesis typically involves iodination of dodecanoic acid derivatives. A common approach is halogen exchange using potassium iodide (KI) under controlled conditions (e.g., acetone reflux). Purification is achieved via recrystallization or column chromatography, with purity verified by melting point analysis (e.g., comparing observed values to literature data such as 357 K for analogous compounds like 12-hydroxydodecanoic acid) . For reproducible results, maintain inert atmospheres to prevent iodine loss and monitor reaction progress using thin-layer chromatography (TLC).

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm iodine substitution at the C12 position (characteristic δ shifts for adjacent protons). Mass spectrometry (MS) validates molecular weight (expected m/z: ~326 g/mol). Thermodynamic data, such as enthalpy of formation (ΔfH°), can be inferred from analogs like 12-hydroxydodecanoic acid (-959 ± 3 kJ/mol for solid phase) . Differential scanning calorimetry (DSC) determines phase transitions, while X-ray crystallography resolves 3D structure if crystals are obtainable .

Q. What experimental protocols are recommended for studying this compound’s interaction with enzymes like cytochrome P4504A1?

  • Methodological Answer : Spectroscopic binding assays in Tris buffer (pH 7.4) with NaCl, sodium cholate, and glycerol are standard. Measure dissociation constants (Ks) via UV-Vis spectroscopy, noting spectral shifts upon substrate binding . Include controls with non-iodinated analogs (e.g., dodecanoic acid) to assess iodine’s regiospecific effects on enzyme activity .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities of this compound with cytochrome P450 isoforms?

  • Methodological Answer : Discrepancies may arise from buffer composition (e.g., glycerol concentration affecting protein stability) or assay conditions (static vs. dynamic measurements). Replicate studies using identical parameters (e.g., 50 mM Tris, 20% glycerol) and validate with isothermal titration calorimetry (ITC) for direct ΔH measurements . Cross-reference with computational docking simulations to resolve structural vs. kinetic variability .

Q. What strategies optimize computational modeling of this compound’s electronic properties for mechanistic studies?

  • Methodological Answer : Employ density functional theory (DFT) with iodine-specific basis sets (e.g., def2-TZVP) to model electron density around the C-I bond. Compare with experimental Raman spectra to validate vibrational modes. For enzyme-substrate interactions, molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) can predict binding orientations, guided by crystallographic data from homologs .

Q. How does isotopic labeling (e.g., ¹²⁵I) impact the stability and reactivity of this compound in tracer studies?

  • Methodological Answer : Radiolabeling introduces potential radiolytic degradation. Use stabilizers like ascorbic acid in storage buffers and conduct stability tests via HPLC with radiometric detection. Compare kinetics with non-radioactive analogs to isolate isotope effects (e.g., kinetic isotope effects in enzymatic oxidation) .

Q. What are the critical considerations for designing reproducible toxicity assays involving this compound?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and include iodine-free controls. Measure intracellular iodine accumulation via inductively coupled plasma mass spectrometry (ICP-MS). For in vivo studies, account for metabolic deiodination by analyzing urinary iodide excretion .

Q. How can researchers resolve inconsistencies in melting points reported for halogenated dodecanoic acid derivatives?

  • Methodological Answer : Variations may stem from polymorphism or impurities. Perform repeated recrystallization from solvents like ethanol/water and characterize polymorphs via powder X-ray diffraction (PXRD). Cross-validate with differential scanning calorimetry (DSC) to distinguish pure compound melting from decomposition events .

Methodological Best Practices

  • Data Reproducibility : Document buffer compositions (e.g., 250 mM NaCl, 20% glycerol) and equipment calibration details, as minor variations can alter outcomes .
  • Literature Review : Prioritize primary sources (e.g., NIST datasets ) over vendor catalogs for thermodynamic and spectral data.
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and instrument limits in publications to enable replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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12-Iodododecanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.